![molecular formula C₂₃H₂₅ClN₂O B1663589 HLCL-61 hydrochloride CAS No. 1158279-20-9](/img/structure/B1663589.png)
HLCL-61 hydrochloride
Overview
Description
HLCL-61 hydrochloride is a first-in-class inhibitor of protein arginine methyltransferase 5 (PRMT5) . It is a potent and selective PRMT5 inhibitor used for the treatment of acute myeloid leukemia .
Molecular Structure Analysis
The molecular formula of HLCL-61 hydrochloride is C23H24N2O.HCl . The molecular weight is 380.91 . The structure includes a carbazole ring attached to an ethylamine group and a benzene ring with a methoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of HLCL-61 hydrochloride include a molecular weight of 380.91 and a molecular formula of C23H24N2O.HCl . It is a crystalline solid .Scientific Research Applications
Acute Myeloid Leukemia (AML) Treatment
HLCL-61 hydrochloride is known to inhibit the growth of multiple AML cell lines and patient-derived tumor samples. It acts as an inhibitor of protein arginine methyltransferase 5 (PRMT5), which is crucial for the survival of AML cells .
PRMT5 Inhibition
As a potent and selective inhibitor of PRMT5, HLCL-61 hydrochloride shows no inhibitory activity against other PRMT family members like PRMT1, PRMT4, and PRMT7. This selectivity makes it a valuable tool for studying the role of PRMT5 in various biological processes .
Myeloid Differentiation
HLCL-61 induces myeloid differentiation of THP-1 cells, which is a human monocytic cell line used in scientific research. It increases CD11b expression in a dose-dependent manner, which is indicative of myeloid differentiation .
miR-29b mRNA Expression
This compound also increases the expression of miR-29b mRNA, leading to a significant decrease in FLT3 activity in THP-1 cells expressing an FLT3 luciferase reporter. This suggests potential applications in regulating gene expression through microRNA .
Histone Methylation Modulation
HLCL-61 hydrochloride effectively inhibits symmetric arginine dimethylation (me2) of histones H3 and H4 in AML samples. This modulation of histone methylation can have implications for epigenetic research and therapy .
Protein Arginine Methyltransferase Study
By inhibiting PRMT5, HLCL-61 hydrochloride serves as a tool for studying the function and regulation of protein arginine methyltransferases, which are involved in various cellular processes including signal transduction, gene expression, and DNA repair .
Mechanism of Action
Target of Action
HLCL-61 hydrochloride is a first-in-class inhibitor of protein arginine methyltransferase 5 (PRMT5) . PRMT5 is a key enzyme involved in the methylation of arginine residues on histone proteins, which plays a crucial role in gene expression regulation .
Mode of Action
HLCL-61 hydrochloride selectively inhibits PRMT5 . By inhibiting PRMT5, HLCL-61 hydrochloride prevents the methylation of arginine residues on histone proteins, thereby affecting the transcriptional activity of genes regulated by these modifications .
Biochemical Pathways
The inhibition of PRMT5 by HLCL-61 hydrochloride affects the symmetric dimethylation (me2) of histones H3 and H4 . This alteration in histone methylation status can lead to changes in gene expression, particularly those genes involved in cell growth and proliferation .
Pharmacokinetics
It’s known that hlcl-61 hydrochloride is soluble in dmso , which is commonly used as a solvent in biological studies and could potentially influence its bioavailability.
Result of Action
HLCL-61 hydrochloride has been shown to reduce cell growth in a dose-dependent manner in various cell lines, including MV4-11 cells, THP-1 cells, FLT3-WT blast, and FLT3-ITD blast . It also shows effective inhibition of symmetric arginine dimethylation (me2) of histones H3 and H4 in acute myeloid leukemia (AML) samples .
Safety and Hazards
HLCL-61 hydrochloride is highly toxic if ingested . It may cause respiratory tract irritation if inhaled, skin irritation if absorbed through the skin, and eye irritation . It is recommended to avoid breathing dust/fumes/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O.ClH/c1-3-25-21-10-6-5-9-19(21)20-14-17(12-13-22(20)25)15-24-16-18-8-4-7-11-23(18)26-2;/h4-14,24H,3,15-16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAVCNMZZKTEGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3OC)C4=CC=CC=C41.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
HLCL-61 hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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